molecular formula C16H14BrClO B8445643 4-Bromo-2,2-diphenylbutyric chloride

4-Bromo-2,2-diphenylbutyric chloride

Cat. No.: B8445643
M. Wt: 337.64 g/mol
InChI Key: GJVLGFXSSHQNGT-UHFFFAOYSA-N
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Description

4-Bromo-2,2-diphenylbutyric chloride (CAS: 50650-44-7) is an acyl chloride derivative synthesized from 4-bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6) via reaction with thionyl chloride (SOCl₂) in dichloromethane under reflux . This compound is a pale yellow oil and serves as a critical intermediate in pharmaceutical synthesis, particularly for μ-opioid receptor agonists like Loperamide . Its molecular formula is C₁₆H₁₄BrClO, with a molecular weight of 343.64 g/mol.

Key Properties (from acid precursor ):

  • Melting point (acid): 131°C (decomposes)
  • Boiling point (acid): ~365.8°C (predicted)
  • Solubility: Chloroform, methanol (acid precursor)
  • LogP: 4.10 (acid precursor, indicating moderate lipophilicity)

Properties

Molecular Formula

C16H14BrClO

Molecular Weight

337.64 g/mol

IUPAC Name

4-bromo-2,2-diphenylbutanoyl chloride

InChI

InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

GJVLGFXSSHQNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Structure : Brominated phenethylamine with methoxy groups.
  • CAS : 66142-81-2 .
  • Applications: Psychoactive designer drug with hallucinogenic effects, unlike the pharmaceutical use of 4-bromo-2,2-diphenylbutyric chloride .
  • Key Differences :
    • Functional groups: Primary amine vs. acyl chloride.
    • Reactivity: 2C-B undergoes metabolic oxidation, whereas the acyl chloride participates in nucleophilic acyl substitutions.
    • Toxicity: 2C-B has high neurotoxicity risks, while the chloride is primarily an irritant .

4-Bromo-4,4-difluorobutyric Acid

  • Structure : Bromo- and difluoro-substituted butyric acid.
  • CAS : 147345-36-6 .
  • Applications : Intermediate in fluorinated compound synthesis.
  • Key Differences :
    • Substituents: Two fluorines at C4 vs. two phenyl groups at C2.
    • Reactivity: Higher electronegativity due to fluorine enhances acidity (pKa ~2.5 vs. 4.28 for 4-bromo-2,2-diphenylbutyric acid) .
    • Molecular weight: 202.98 g/mol vs. 319.19 g/mol (acid precursor) .

4-Chloro-4’-fluoro-butyrophenone

  • Structure: Chloro- and fluoro-substituted butyrophenone.
  • CAS : 3874-54-2 .
  • Applications : Antipsychotic drug intermediate.
  • Key Differences :
    • Halogen type: Chlorine (less reactive) vs. bromine.
    • Functional group: Ketone vs. acyl chloride.
    • Pharmacological target: Dopamine receptors (antipsychotic) vs. opioid receptors .

4-Bromo-2,2-Diphenyl Methane

  • Structure : Brominated diphenylmethane.
  • Applications : Organic bromo compound used in catalysis and material science .
  • Key Differences :
    • Functional group: Hydrocarbon vs. acyl chloride.
    • Reactivity: Lacks electrophilic sites, limiting utility in condensation reactions .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Group Key Application Reactivity Profile
This compound 50650-44-7 C₁₆H₁₄BrClO 343.64 Acyl chloride Pharmaceutical intermediate Nucleophilic substitution
2C-B 66142-81-2 C₁₁H₁₆BrNO₂ 274.16 Phenethylamine Psychoactive drug Metabolic oxidation
4-Bromo-4,4-difluorobutyric acid 147345-36-6 C₄H₅BrF₂O₂ 202.98 Carboxylic acid Fluorinated intermediates Acid-catalyzed reactions
4-Chloro-4’-fluoro-butyrophenone 3874-54-2 C₁₀H₉ClF₃O 222.63 Ketone Antipsychotic synthesis Ketone-specific reactions
4-Bromo-2,2-Diphenyl Methane N/A C₁₃H₁₁Br 247.13 Hydrocarbon Catalysis Limited electrophilicity

Analytical Methods

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates 4-bromo-2,2-diphenylbutyric acid, adaptable for chloride derivatives .
  • GC-MS : Preferred for volatile analogs like 2C-B .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-2,2-diphenylbutyric chloride?

  • Methodology : Use nucleophilic substitution with diphenylacetic acid derivatives and brominating agents (e.g., PBr₃ or HBr in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity thresholds are typical for research-grade materials) .
  • Key Parameters : Temperature control (0–5°C for bromination steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride moiety .

Q. How can I characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for diphenyl groups, bromine-induced deshielding at δ 4.5–5.0 ppm for the -CHBr- moiety) .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acid chloride) and 550–600 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~375 for C₁₆H₁₂BrClO) .

Q. What purification strategies are effective for isolating this compound?

  • Methods : Recrystallization in dry dichloromethane/hexane mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% polarity). Ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the diphenyl groups influence the reactivity of this compound in coupling reactions?

  • Mechanistic Insight : The bulky diphenyl groups reduce nucleophilic attack at the α-carbon, favoring reactions at the acid chloride site (e.g., amidation with primary amines). Computational studies (DFT) can model steric effects on transition states .
  • Experimental Validation : Compare reaction yields with less hindered analogs (e.g., 4-bromo-2-methylbutyric chloride) under identical conditions .

Q. What strategies resolve contradictory data in kinetic studies of hydrolysis rates for this compound?

  • Troubleshooting :

  • pH Control : Hydrolysis accelerates under basic conditions (pH > 10). Use buffered solutions (pH 4–7) for stability assessments .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the acid chloride, while protic solvents (e.g., MeOH) promote hydrolysis. Validate kinetics via UV-Vis monitoring of chloride release .

Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

  • Approach : Use density functional theory (DFT) to calculate activation energies for cross-coupling at bromine vs. acid chloride sites. Pair with experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to validate predictions .

Q. What are the safety protocols for handling this compound in large-scale syntheses?

  • Guidelines :

  • Ventilation : Use fume hoods to mitigate inhalation risks (LC₅₀ data from analogs suggest high toxicity) .
  • Spill Management : Neutralize acid chloride residues with sodium bicarbonate before disposal .

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